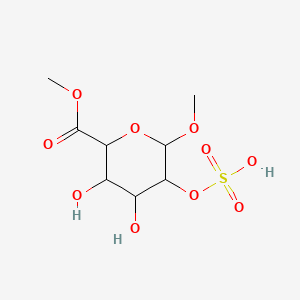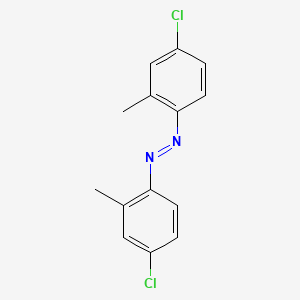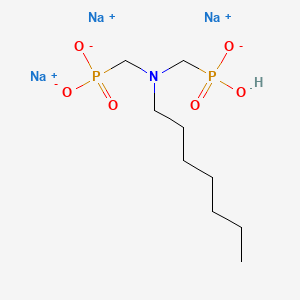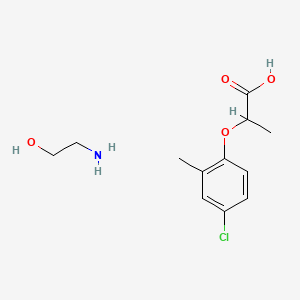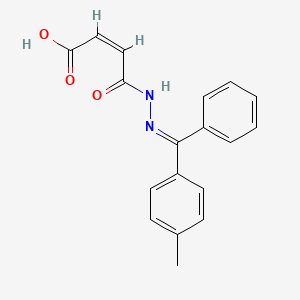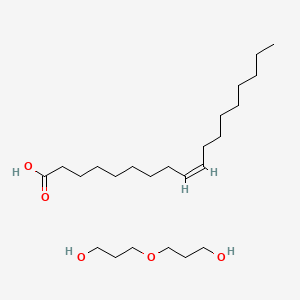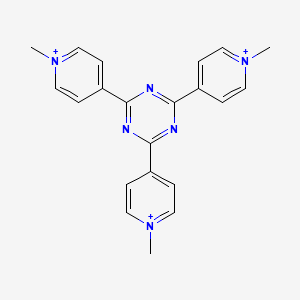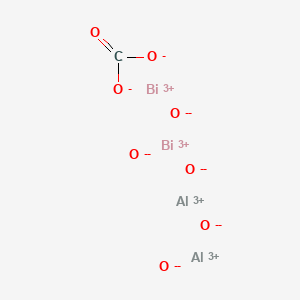
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its stability and diverse chemical reactivity. The compound’s structure includes two fused cyclohexane rings, making it a significant subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- typically involves multiple steps, starting from simpler bicyclic compounds. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the creation of sp3-rich new chemical space, which can be further derivatized with numerous transformations.
Industrial Production Methods
Industrial production of this compound may involve the polymerization of bicyclo(2.2.1)hept-2-ene in the presence of ethene, catalyzed by Co(II) compounds . This method is efficient for producing large quantities of the compound, which can then be purified and used in various applications.
化学反応の分析
Types of Reactions
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in further chemical synthesis or industrial applications.
科学的研究の応用
Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- has several scientific research applications:
作用機序
The mechanism by which bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a high-traction base fluid, the compound’s unique structure allows it to interact with surfaces at the molecular level, reducing friction and wear . This interaction is facilitated by the compound’s ability to form stable films on surfaces, which protect against mechanical wear.
類似化合物との比較
Similar Compounds
Camphene: Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, (1R)-.
Norbornene: Bicyclo(2.2.1)hept-2-ene.
Cineole: 7-Oxabicyclo(2.2.1)heptane.
Uniqueness
What sets bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- apart from similar compounds is its unique combination of stability and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
733051-51-9 |
|---|---|
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC名 |
2,3-dimethyl-2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H30/c1-11-13-4-5-15(8-13)17(11)10-18(3)12(2)14-6-7-16(18)9-14/h11-17H,4-10H2,1-3H3 |
InChIキー |
UGJQHDCYGHLHQJ-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C2)C1CC3(C(C4CCC3C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



